Indole-3-butanoyl-D-glucopyranose
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Overview
Description
Indole-3-butanoyl-D-glucopyranose is a specialized biochemical compound with the molecular formula C18H23NO7 and a molecular weight of 365.38. It is a derivative of indole, a nitrogen-containing heterocycle, and is conjugated with a glucopyranose moiety. This compound is primarily used in proteomics research and has significant potential in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indole-3-butanoyl-D-glucopyranose typically involves the esterification of indole-3-butyric acid with D-glucopyranose. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Indole-3-butanoyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: The glucopyranose moiety can undergo substitution reactions, leading to the formation of different glycosides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic catalysts are used to facilitate substitution reactions.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various glycosides depending on the substituent introduced.
Scientific Research Applications
Indole-3-butanoyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies related to plant growth and development, as it is a derivative of indole-3-butyric acid, a known plant growth regulator.
Medicine: Research has shown potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents. .
Mechanism of Action
The mechanism of action of Indole-3-butanoyl-D-glucopyranose involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-butyric acid: A plant growth regulator used to promote root formation in cuttings.
Indole-3-carboxylic acid:
Uniqueness: Indole-3-butanoyl-D-glucopyranose is unique due to its conjugation with a glucopyranose moiety, which enhances its solubility and bioavailability. This structural modification also imparts unique biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O7.C8H7N/c1-2-3-6(12)10(16)7(13)5(4-11)17-9(15)8(10)14;1-2-4-8-7(3-1)5-6-9-8/h5,7-9,11,13-16H,2-4H2,1H3;1-6,9H/t5-,7-,8+,9?,10+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBPRBNNLQNZAR-GBZOFGTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1(C(C(OC(C1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)[C@@]1([C@@H]([C@H](OC([C@@H]1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721663 |
Source
|
Record name | 3-C-Butanoyl-D-glucopyranose--1H-indole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147138-23-6 |
Source
|
Record name | 3-C-Butanoyl-D-glucopyranose--1H-indole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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